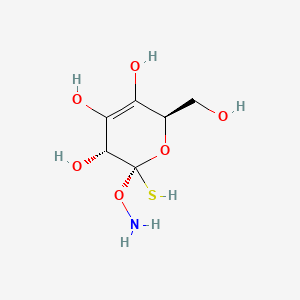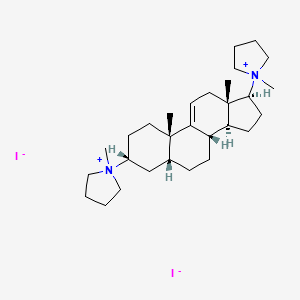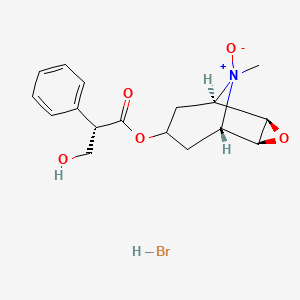
Scopolamine N-oxide hydrobromide
概要
説明
分子式C17H21NO5 · HBr、分子量400.26 g/molの化学化合物です 。この化合物は、その抗コリン作用で知られており、さまざまな科学的および医療的用途に使用されています。
科学的研究の応用
Scopolamin-N-oxide hydrobromide has a wide range of scientific research applications, including:
将来の方向性
: Structure analysis of (-) scopolamine N-oxide (1) hydrobromide monohydrate by X-ray crystallography. Canadian Journal of Chemistry, 49, 3258 (1971). Link : Sigma-Aldrich. (−)Scopolamine N-oxide hydrobromide. Link : Sigma-Aldrich. This compound phyproof® Reference Substance. Link : NIST Chemistry WebBook. Scopolamine, n-oxide, hydrobromide. Link
作用機序
スコポラミン-N-オキシド臭化水素酸塩は、ムスカリン性アセチルコリン受容体(mAChR)の活性を阻害することによってその効果を発揮します。 これらの受容体は、心拍数の調節、平滑筋の収縮、および腺分泌を含むさまざまな生理学的プロセスに関与しています 。 これらの受容体をブロックすることによって、この化合物は副交感神経系の活性を変化させることができ、吐き気や嘔吐を軽減するなどの治療効果をもたらします .
類似化合物の比較
類似化合物
スコポラミン臭化水素酸塩: 類似の抗コリン作用を持つ、密接に関連する化合物です.
アトロピン: 薬理作用が似ていますが、効力と副作用のプロファイルが異なる、別のトロパンアルカロイドです.
ホマトロピン臭化水素酸塩: 作用時間が短いアトロピンの誘導体です.
独自性
スコポラミン-N-オキシド臭化水素酸塩は、その特定の立体化学とN-酸化官能基の存在のためにユニークです。これは、他のトロパンアルカロイドと比較して、独特の薬理作用を与えます。さまざまな化学反応を起こす能力と、さまざまな科学分野における用途は、その独自性をさらに際立たせています。
生化学分析
Biochemical Properties
Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
合成経路および反応条件
スコポラミン-N-オキシド臭化水素酸塩は、エタノール中、過酸化水素を用いたスコポラミンの酸化により合成できます。 この反応には、N-酸化の優先的な赤道配向が含まれます 。このプロセスは、通常、生成物の所望の立体化学および純度を確保するために、制御された条件下で行われます。
工業生産方法
工業的な設定では、スコポラミン臭化水素酸塩は、磁場誘起結晶化と呼ばれる方法を使用して調製できます。この方法は、スコポラミンとスコポラミン臭化水素酸塩の溶解度の違いを利用します。 このプロセスには、塩化結晶化に続いて磁場処理を行い、結晶の純度と回収率を高めます .
化学反応の分析
反応の種類
スコポラミン-N-オキシド臭化水素酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は酸化されて、さまざまな生成物を生成できます。
還元: 還元反応によって、元の化合物であるスコポラミンに戻すことができます。
置換: 官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、酸化のための過酸化水素、還元反応のためのさまざまな還元剤などがあります。これらの反応の条件は、通常、化合物の安定性を確保するために、穏やかな〜中程度の温度と制御されたpHレベルです。
生成される主な生成物
これらの反応から生成される主な生成物には、スコポラミンおよびそのN-酸化形態のさまざまな誘導体があります。これらの生成物は、さまざまな薬理作用と用途を持つ可能性があります。
科学研究用途
スコポラミン-N-オキシド臭化水素酸塩は、分析化学におけるトロパンアルカロイドの同定および定量のための参照物質として使用されています。 分析化学における参照物質として使用されています.
その抗コリン作用により、神経系に関する研究で使用されています.
乗り物酔い、手術後の吐き気、およびコリン作動性系に関連するその他の状態の治療における可能性のある用途について調査されています.
類似化合物との比較
Similar Compounds
Scopolamine hydrobromide: A closely related compound with similar anticholinergic properties.
Homatropine hydrobromide: A derivative of atropine with a shorter duration of action.
Uniqueness
Scopolamin-N-oxide hydrobromide is unique due to its specific stereochemistry and the presence of the N-oxide functional group. This gives it distinct pharmacological properties compared to other tropane alkaloids. Its ability to undergo various chemical reactions and its applications in different scientific fields further highlight its uniqueness.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine N-oxide hydrobromide involves the oxidation of Scopolamine hydrobromide to Scopolamine N-oxide followed by the reaction with hydrobromic acid to form Scopolamine N-oxide hydrobromide.", "Starting Materials": [ "Scopolamine hydrobromide", "Hydrogen peroxide", "Sodium hydroxide", "Hydrobromic acid", "Water" ], "Reaction": [ "Step 1: Dissolve Scopolamine hydrobromide in water.", "Step 2: Add hydrogen peroxide and sodium hydroxide to the solution and stir for several hours at room temperature to oxidize Scopolamine hydrobromide to Scopolamine N-oxide.", "Step 3: Acidify the solution with hydrobromic acid to form Scopolamine N-oxide hydrobromide.", "Step 4: Filter the precipitate and wash with water to obtain Scopolamine N-oxide hydrobromide as a white crystalline solid." ] } | |
| 6106-81-6 | |
分子式 |
C17H22BrNO5 |
分子量 |
400.3 g/mol |
IUPAC名 |
[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |
InChIキー |
MGNNYKWRWHQLCR-UUUUXVGVSA-N |
異性体SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
正規SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Color/Form |
Prisms from water |
melting_point |
135-138 °C |
| 97-75-6 6106-81-6 |
|
ピクトグラム |
Acute Toxic |
溶解性 |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone |
蒸気圧 |
1.45X10-12 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


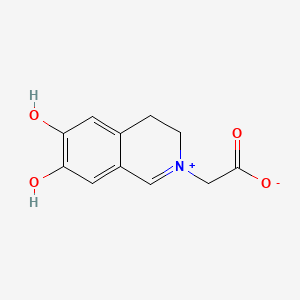
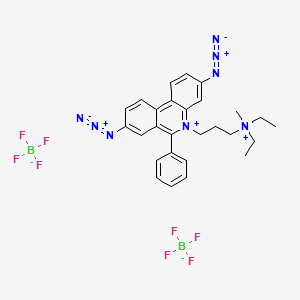
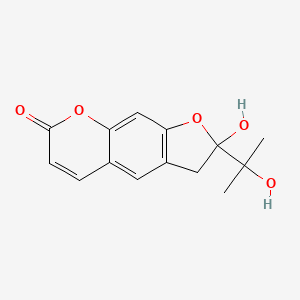
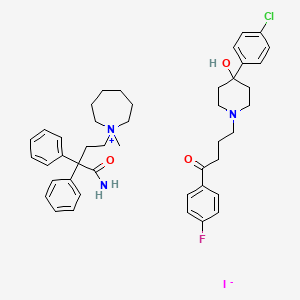
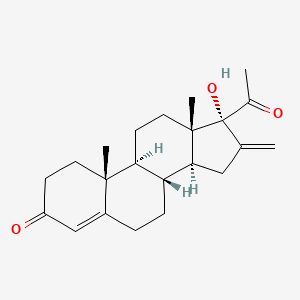
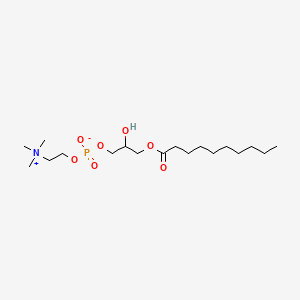
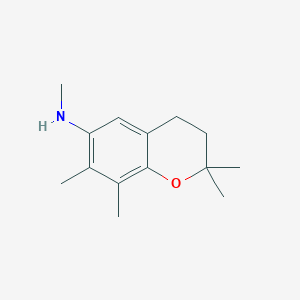
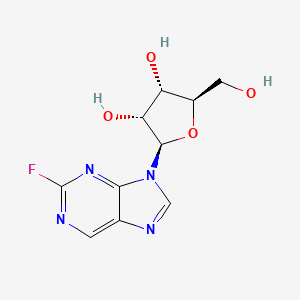
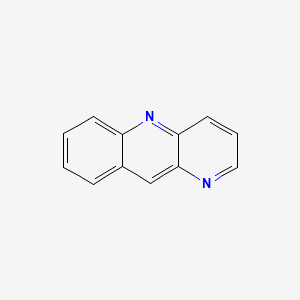
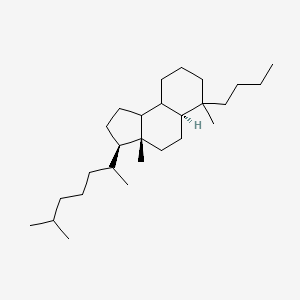
![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)

